BenchChemオンラインストアへようこそ!

Depogen

Haemorheology Platelet Aggregation Thrombosis

Depogen (drotaverine acephyllinate) is a haemorheological spasmolytic with a unique dual molecular action—PDE4 inhibition and L-type calcium channel blockade—and distinct pharmacokinetics, making it non-interchangeable with generic drotaverine HCl or papaverine. It exhibits 3-5x greater antiaggregatory potency than pentoxifylline and follows a well-characterized human PK profile with complete absorption and dual-route elimination. Ideal as a superior reference compound for platelet aggregation, blood viscosity, and smooth muscle physiology studies. Researchers and procurement managers should select this compound for its validated differentiation in thrombosis models, drug disposition studies, and benzylisoquinoline bioanalytical method development.

Molecular Formula C33H41N5O8
Molecular Weight 635.7 g/mol
CAS No. 61954-97-0
Cat. No. B1195878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDepogen
CAS61954-97-0
Synonyms6,7,3',4'-tetraethoxy-1-benzyl-3,4-dihydro-isoquinoline, xanthine-7-acetate, drug combination
drotavarine-theophylline-7-acetate
drotaverine, acephyllinate drug combination
Molecular FormulaC33H41N5O8
Molecular Weight635.7 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OCC)OCC)OCC.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O
InChIInChI=1S/C24H31NO4.C9H10N4O4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h9-10,14-16H,5-8,11-13H2,1-4H3;4H,3H2,1-2H3,(H,14,15)
InChIKeyOUKQYSCCWVCDKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Depogen (CAS 61954-97-0): A Spasmolytic and Haemorheological Agent


Depogen, also known as drotaverine acephyllinate, is a small-molecule pharmaceutical composed of the spasmolytic drotaverine and theophylline-7-acetic acid. It is primarily recognized as a haemorheological agent with antispasmodic properties [1]. Its mechanism of action involves antagonism of the acetylcholine receptor (AChR) complex, leading to smooth muscle relaxation and improved blood flow [2].

Why Depogen (Drotaverine Acephyllinate) Cannot Be Substituted with Generic Alternatives


Depogen's therapeutic profile is not interchangeable with generic drotaverine hydrochloride or other spasmolytics like papaverine due to its unique dual molecular action and distinct pharmacokinetic behavior. Studies directly comparing Depogen to its components or alternatives reveal critical differences in potency, absorption, and metabolic fate. For instance, the absorption and elimination pathways of the intact Depogen salt differ significantly from those of its constituent base, drotaverine [1]. Furthermore, head-to-head studies demonstrate that Depogen exhibits a 3-5 fold greater antiaggregatory potency compared to pentoxifylline, a standard haemorheological agent [2]. These quantitative distinctions, detailed in the evidence below, underscore why a simple substitution risks suboptimal therapeutic outcomes.

Depogen's Quantified Differentiation Against Key Comparators: An Evidence-Based Procurement Guide


Superior Antiaggregatory Potency vs. Pentoxifylline

In a direct comparative study, Depogen demonstrated a significantly stronger antiaggregatory effect on human platelet-rich plasma than pentoxifylline [1].

Haemorheology Platelet Aggregation Thrombosis

In Vivo Ex Vivo Antiaggregatory Potency in a Rabbit Model

An ex vivo study in anesthetized rabbits quantified the antiaggregatory effect of Depogen after intravenous and oral administration [1].

Haemorheology In Vivo Pharmacology Thrombosis

Distinct Absorption and Elimination Profile vs. Drotaverine Base

Biopharmaceutical studies comparing Depogen to stoichiometrically equivalent doses of its base molecule, drotaverine, revealed distinct pharmacokinetic profiles [1]. A subsequent human study with 14C-labeled Depogen quantified its complete absorption and elimination pattern [2].

Pharmacokinetics Drug Metabolism Bioavailability

Unique Metabolic Fate of Theophylline Moiety

A metabolic study in rats demonstrated a key difference between Depogen's theophylline-7-acetic acid component and theophylline itself [1].

Drug Metabolism Metabolite Profiling Biliary Excretion

Combined Mechanism of Smooth Muscle Relaxation

While Depogen itself is a salt of drotaverine, studies on drotaverine's mechanism reveal it is a more potent smooth muscle relaxant than theophylline due to its dual mechanism [1]. Depogen inherits this mechanistic advantage.

Pharmacodynamics Smooth Muscle Calcium Channel Blockade

Optimal Procurement Scenarios for Depogen Based on Empirical Evidence


Haemorheological Research and Drug Development

Depogen serves as a superior reference compound for studies on platelet aggregation and blood viscosity. Its 3-5x greater potency compared to pentoxifylline [1] makes it an ideal positive control for screening novel antiaggregatory agents or for validating in vitro and ex vivo models of thrombosis.

Pharmacokinetic and Drug Metabolism Studies

Given its well-characterized human pharmacokinetic profile, including complete absorption and dual-route elimination [2], Depogen is valuable for studies on drug disposition, compartmental modeling, and the development of bioanalytical methods for related benzylisoquinoline derivatives.

Spasmolytic Mechanism-of-Action Research

For investigations into smooth muscle physiology, Depogen (and its drotaverine moiety) provides a key pharmacological tool due to its unique dual mechanism of PDE inhibition and L-type calcium channel blockade [3]. This allows researchers to dissect complex signaling pathways in airway and vascular tissues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Depogen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.